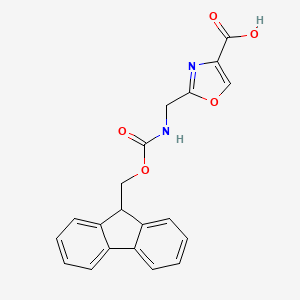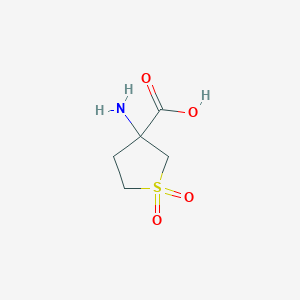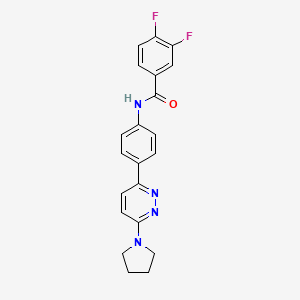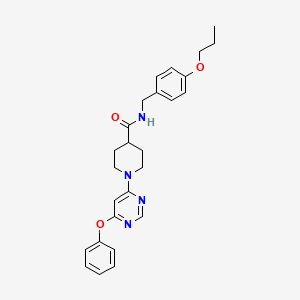
2-(9H-Fluorene-9-ylmethoxycarbonylaminomethyl)oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The compound has a molecular weight of 364.36 .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorene moiety, an oxazole ring, and a carboxylic acid group . The InChI code provided gives a detailed description of the molecular structure .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the available resources .科学的研究の応用
Liquid Scintillators and Photophysical Properties
Research on fluorene derivatives has demonstrated their utility in the development of liquid scintillators, with particular focus on their excellent scintillation characteristics. Barnett et al. (1960) explored the synthesis and application of fluorene-2-carboxylic acid derivatives as primary liquid scintillation solutes, highlighting their potential in radiation detection and measurement technologies Barnett, M., Daub, G., Hayes, F., & Ott, D. (1960). Liquid Scintillators. XI. 2-(2-Fluorenyl)-5-aryl-substituted Oxazoles and 2-(2-Fluorenyl)-5-phenyl-1,3,4-oxadiazole1. Journal of the American Chemical Society, 82, 2282-2285.
Hydrogen Bonding and Structural Analysis
The structural properties of fluorene derivatives, such as 9-oxo-9H-fluorene-1-carboxylic acid, have been studied to understand their conformational behavior. The planar conformation and internal hydrogen bonding observed in these compounds contribute to their chemical stability and reactivity, as shown by Coté et al. (1996) Coté, M., Lalancette, R., & Thompson, H. W. (1996). 1-Carboxyfluorenone: an intramolecularly hydrogen-bonded γ-keto acid. Acta Crystallographica Section C-crystal Structure Communications, 52, 1535-1537.
Protection of Hydroxy-groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound of interest, has been utilized for the protection of hydroxy-groups in synthetic chemistry. This approach allows for the selective removal of the Fmoc group without affecting other sensitive groups, facilitating the synthesis of complex molecules, as demonstrated by Gioeli and Chattopadhyaya (1982) Gioeli, C., & Chattopadhyaya, J. (1982). The flouren-9-ylmethoxycarbonyl group for the protection of hydroxy-groups; its application in the synthesis of an octathymidylic acid fragment. Journal of The Chemical Society, Chemical Communications, 672-674.
Synthetic Methodologies
The versatility of fluorene derivatives in synthetic methodologies is further evidenced by research into the preparation of oxazole-4-carboxylic acid compounds. Le and Goodnow (2004) detailed a convenient synthesis route for 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting the potential for fluorene-based compounds in organic synthesis and drug discovery Le, K., & Goodnow, R. (2004). A Convenient Synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic Acid via N‐Fmoc‐thiourea. Synthetic Communications, 34, 1891 - 1895.
作用機序
Target of Action
Compounds with similar structures are often used in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.
Mode of Action
The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis . It prevents unwanted side reactions during the synthesis process.
Biochemical Pathways
The compound may be involved in the protein synthesis pathway, specifically in the formation of peptide bonds . The downstream effects would depend on the specific proteins being synthesized, which could have various roles in cellular function and signaling.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to the proteins it helps synthesize. These effects could be diverse, depending on the specific proteins and their roles in cellular function .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-19(24)17-11-26-18(22-17)9-21-20(25)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16H,9-10H2,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGYFLSCIKFVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC(=CO4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Fluorene-9-ylmethoxycarbonylaminomethyl)oxazole-4-carboxylic acid | |
CAS RN |
182120-91-8 |
Source


|
| Record name | 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(3-Methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2885566.png)
![2-[2-(2-chlorophenyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2885567.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2885568.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2885569.png)

![N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2885573.png)







![3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2885587.png)